REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][C:13]([F:16])([F:15])[F:14])(=O)=O)=CC=1.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][OH:25])=[CH:20][C:19]=1[OH:26].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][OH:25])=[CH:20][C:19]=1[O:26][CH2:12][C:13]([F:16])([F:15])[F:14] |f:2.3.4|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F
|
Name
|
|
Quantity
|
837 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)CO)O
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
Organic phase washed with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatograph
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)CO)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 903 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |